molecular formula C23H29N3O4 B11451297 3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11451297
M. Wt: 411.5 g/mol
InChI Key: FGIPZGQZQPWZSD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with 1-bromopropane to introduce the propyl group.

    Coupling with Trimethoxybenzoyl Chloride: The final step involves coupling the alkylated benzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Halogenated or nitrated trimethoxybenzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting interactions with various biomolecules due to its benzimidazole and trimethoxyphenyl groups. It can be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. The benzimidazole moiety is known for its pharmacological activities, and the trimethoxyphenyl group can enhance its bioactivity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the trimethoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of tubulin polymerization or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the benzimidazole moiety, making it less complex and potentially less bioactive.

    N-[3-(1H-benzimidazol-2-yl)propyl]benzamide: Lacks the trimethoxyphenyl group, which may reduce its overall bioactivity.

    3,4,5-trimethoxy-N-[3-(1H-benzimidazol-2-yl)propyl]benzamide: Similar structure but without the propyl group, which may affect its pharmacokinetic properties.

Uniqueness

3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the combination of the benzimidazole and trimethoxyphenyl groups, which can provide a synergistic effect in terms of bioactivity and specificity. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C23H29N3O4/c1-5-13-26-18-10-7-6-9-17(18)25-21(26)11-8-12-24-23(27)16-14-19(28-2)22(30-4)20(15-16)29-3/h6-7,9-10,14-15H,5,8,11-13H2,1-4H3,(H,24,27)

InChI Key

FGIPZGQZQPWZSD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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